N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine
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Overview
Description
“N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine” is a derivative of 3-(phenylsulfonyl)quinoline . It is part of a series of compounds synthesized for the development of new high-efficacy drugs based on 5-HT6 receptor antagonists for the treatment of CNS disorders .
Molecular Structure Analysis
The molecular structure of “N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine” and its derivatives is influenced by the nature of the 4- and 8-substituents of the heterocycle . The most promising compounds were found to have a tertiary nitrogen atom in the 8-position and a secondary nitrogen or hydrogen in the 4-position .Scientific Research Applications
Antagonist Activity in Medicinal Chemistry : A study described the synthesis and pharmacological evaluation of derivatives structurally related to N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine. These derivatives were designed as human A3 adenosine receptor antagonists, showing potential in therapeutic applications (Lenzi et al., 2006).
Catalysis in Organic Synthesis : Another research focused on the remote sulfonylation of aminoquinolines, like N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, using copper(II) catalysis. This method highlights an environmentally friendly approach to introducing sulfonyl groups into quinolines (Xia et al., 2016).
Antibacterial Applications : Research on the green synthesis of novel quinoxaline sulfonamides, including derivatives of N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, showed promising antibacterial activities against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Phosphine Ligands in Catalysis : A study involving the synthesis of rigid P-chiral phosphine ligands, which are related to the chemical structure of N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, demonstrated their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
Electrochemical Behavior Studies : Research on the electrochemical behavior of α-hydroxy and α-methoxy quinones, closely related to the compound , provided insights into the effects of acidity levels in solvents like acetonitrile on their reduction processes (Bautista-Martínez et al., 2004).
Antitumor Activity : A study on fused tetracyclic quinoline derivatives, structurally akin to N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, showed their potential in DNA intercalation, cytotoxicity, and induction of topoisomerase II-dependent DNA cleavage, indicating their possible use in cancer treatment (Yamato et al., 1989).
Chemical Synthesis and Modeling Studies : Further research into the synthesis and ligand-receptor modeling of similar quinoline derivatives explored their potential as human A3 adenosine receptor antagonists, highlighting the relevance of structural modifications on the biological activity of these compounds (Colotta et al., 2007).
Mechanism of Action
properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-6-methoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-28-18-12-13-21-20(14-18)23(25-15-17-8-4-2-5-9-17)22(16-24-21)29(26,27)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMCGCAKXBBBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine |
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